molecular formula C21H28O4 B1210346 Anecortave

Anecortave

Cat. No.: B1210346
M. Wt: 344.4 g/mol
InChI Key: BCFCRXOJOFDUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anecortave can be synthesized from a 17-oxosteroid. The process involves reducing the 11-beta hydroxyl group on cortisol to form a double bond between carbons 9 and 11, followed by the addition of an acetate group to carbon 21 . This synthesis results in a molecule that lacks glucocorticoid and mineralocorticoid activity.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Anecortave undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

Age-Related Macular Degeneration (AMD)

Anecortave acetate has been extensively studied for its role in treating exudative AMD, a condition characterized by the growth of abnormal blood vessels under the retina, leading to vision loss. Clinical trials have shown that this compound acetate can effectively stabilize vision and inhibit the progression of choroidal neovascularization (CNV) associated with AMD.

Key Findings:

  • In a pivotal study, patients treated with 15 mg of this compound acetate demonstrated statistically significant preservation of visual acuity compared to placebo over 24 months (p ≤ 0.05) .
  • The compound reduced the incidence of severe vision loss (23% in placebo vs. 6% in treated groups) .
  • This compound acetate has shown a 66% inhibition of retinal neovascularization in animal models .

Intraocular Pressure Reduction

Another significant application of this compound acetate is its ability to lower intraocular pressure (IOP) in patients with steroid-related ocular hypertension. Studies indicate that anterior juxtascleral depot injections of this compound acetate can substantially reduce IOP, providing a potential therapeutic avenue for managing this condition .

Case Studies

Several clinical trials and case studies have documented the efficacy and safety profile of this compound acetate:

  • RETAANE Trial : This trial evaluated the long-term safety and efficacy of this compound acetate in patients with exudative AMD. Results indicated that a majority of patients maintained their vision over two years, with significant reductions in CNV growth observed .
  • IOP Study : A multicenter study assessed the impact of this compound acetate on IOP in patients with uncontrolled steroid-related ocular hypertension. The results demonstrated a substantial decrease in IOP following treatment, suggesting its potential as a therapeutic option for this condition .

Summary Table of Clinical Applications

ApplicationEfficacy EvidenceKey Findings
Age-Related Macular DegenerationStabilizes vision; inhibits CNV66% inhibition of retinal neovascularization; superior visual acuity maintenance (p ≤ 0.05)
Steroid-Related Ocular HypertensionSignificant reduction in IOPSubstantial lowering of IOP observed post-treatment

Comparison with Similar Compounds

    Hydrocortisone Acetate: Similar in structure but possesses glucocorticoid activity.

    Triamcinolone Acetonide: Another corticosteroid used in ophthalmology but with different pharmacological properties.

Uniqueness of Anecortave: this compound is unique because it lacks the glucocorticoid activity that is common in similar compounds. This makes it a safer option for long-term use in treating conditions like wet age-related macular degeneration, as it reduces the risk of side effects associated with glucocorticoids .

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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